Coenzyme A trilithium salt

Catalog No.
S804390
CAS No.
18439-24-2
M.F
C21H33Li3N7O16P3S
M. Wt
785.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Coenzyme A trilithium salt

CAS Number

18439-24-2

Product Name

Coenzyme A trilithium salt

IUPAC Name

trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate

Molecular Formula

C21H33Li3N7O16P3S

Molecular Weight

785.4 g/mol

InChI

InChI=1S/C21H36N7O16P3S.3Li/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28;;;/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35);;;/q;3*+1/p-3/t11-,14-,15-,16?,20-;;;/m1.../s1

InChI Key

QSCBPHBAFBVXRK-FFKZSOHASA-K

SMILES

[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCS)O

Synonyms

CoA Trilithium Salt; Trilithium Coenzyme A;

Canonical SMILES

[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCS)O

Isomeric SMILES

[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])[C@H](C(=O)NCCC(=O)NCCS)O

Cofactor in Enzymatic Reactions:

CoA functions as an essential cofactor in numerous enzymatic reactions, particularly those involving the transfer of acetyl groups. These reactions play a vital role in various metabolic pathways, including:

  • Fatty acid metabolism: CoA is involved in the breakdown and synthesis of fatty acids, which are the primary source of energy for cells .
  • Carbohydrate metabolism: CoA participates in the conversion of pyruvate into acetyl-CoA, a crucial step in the citric acid cycle, which generates energy through cellular respiration .
  • Amino acid metabolism: CoA is involved in the breakdown of certain amino acids and the biosynthesis of others .

Research Tool in Biochemical Assays:

Due to its role in various metabolic pathways, CoA trilithium salt serves as a valuable tool in several biochemical assays:

  • Standard Curve Generation: CoA trilithium salt can be used to generate standard curves in kinetic assays to measure the activity of enzymes involved in acetyl transfer reactions, such as Gcn5 acylation .
  • Cofactor in Enzyme Activity Assays: CoA trilithium salt can be utilized as a cofactor in assays measuring the activity of enzymes that require CoA for their function, such as those involved in the production of NADH and NADPH, essential electron carriers in cellular metabolism .

Applications in Cell Biology Research:

CoA trilithium salt finds applications in cell biology research areas like:

  • Studying the CoA Pathway and T-Cell Anti-Tumor Immunity: Research has explored the effects of CoA pathway modulation on T-cell anti-tumor immunity in mouse models, providing insights into potential cancer immunotherapies .

Appearance

Assay:≥95%A crystalline solid

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

18439-24-2

Dates

Modify: 2023-08-15

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